(E)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H2F5 and a CAS number of 5595-10-8. It is characterized as a colorless gas at room temperature, exhibiting high chemical stability and low global warming potential. This compound is notable for its unique structure, which includes five fluorine atoms attached to a three-carbon backbone, contributing to its distinctive physical and chemical properties. Its boiling point is approximately -18.5 °C, and it has a predicted density of around 1.336 g/cm³ .
While detailed safety data is limited, some general precautions are advisable due to the presence of fluorine atoms:
(E)-1,2,3,3,3-Pentafluoropropene (E-HFC-1225ye) is a colorless gas of interest in scientific research primarily due to its potential applications as a precursor to hydrofluoroolefins (HFOs). HFOs are a class of environmentally friendly refrigerants being explored as replacements for traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) which have been linked to ozone depletion [].
One of the main areas of scientific research involving (E)-1,2,3,3,3-Pentafluoropropene is its use as a starting material for the synthesis of HFOs. These fluorinated olefins possess desirable properties for refrigerant applications, including low global warming potential (GWP) and zero ozone depletion potential (ODP) []. Several research studies have explored methods for converting (E)-1,2,3,3,3-Pentafluoropropene into specific HFOs, such as 2,3,3,3-tetrafluoropropene (R-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) [, ].
Here are some additional points to consider:
Common reagents used in these reactions include hydrogen halides for addition reactions and metal catalysts for polymerization processes. The major products formed from these reactions are halogenated derivatives and fluoropolymers .
Several methods are employed for the synthesis of (E)-1,2,3,3,3-Pentafluoropropene:
(E)-1,2,3,3,3-Pentafluoropropene has various applications across multiple industries:
Research into the interactions of (E)-1,2,3,3,3-Pentafluoropropene with other chemical species focuses on its reactivity patterns during addition and polymerization reactions. These studies highlight how the compound interacts with various catalysts and reagents to form stable products that exhibit desirable properties for industrial applications. The mechanisms involved often emphasize the formation of carbon-fluorine bonds that contribute to the stability of resulting fluoropolymers .
Several compounds share structural similarities with (E)-1,2,3,3,3-Pentafluoropropene. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(Z)-1,2,3,3,3-Pentafluoropropene | C3H2F5 | Isomeric form with different reactivity patterns |
1,1-Difluoroethene | C2H2F2 | Lower fluorine content; used in similar industrial applications |
1-Hexene | C6H12 | Non-fluorinated olefin; serves as a comparison for reactivity |
These compounds differ primarily in their structural configurations and fluorine content. The presence of multiple fluorine atoms in (E)-1,2,3,3,3-Pentafluoropropene imparts unique properties such as enhanced stability and lower environmental impact compared to its less fluorinated counterparts.